molecular formula C8H12ClNO2 B2719542 (R)-gamma-propynyl-L-proline-HCl CAS No. 1049755-32-9

(R)-gamma-propynyl-L-proline-HCl

Cat. No. B2719542
CAS RN: 1049755-32-9
M. Wt: 189.64
InChI Key: WSLSABJECSWKCW-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-gamma-propynyl-L-proline-HCl (R-GPP) is a synthetic compound of the amino acid proline, which was discovered in the late 1990s. This compound has been studied extensively for its potential applications in the scientific research field, including its use as a reagent for protein synthesis, as a potential therapeutic agent, and for its biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis Applications

In organic chemistry, (R)-gamma-propynyl-L-proline-HCl and related proline derivatives are utilized in catalytic reactions. For instance, L-proline catalyzes the enzyme-like direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to provide optically active beta-amino alcohols (Chowdari, Ramachary, & Barbas, 2003). Additionally, proline and its derivatives are crucial in the synthesis of unusual amino acids, serving as versatile and recyclable reagents for creating tailor-made α- and β-amino acids (Romoff et al., 2017).

Plant Stress Resistance

Proline plays a significant role in plant stress resistance, acting as an osmoprotectant under environmental stresses such as drought, salinity, and extreme temperatures. Its accumulation in plants is associated with improved stress tolerance, although the mechanisms remain a subject of research (Ashraf & Foolad, 2007).

Molecular Structure and Conformations

The study of proline derivatives like (R)-gamma-propynyl-L-proline-HCl contributes to understanding the molecular structure and conformations of amino acids. For example, the shape and intramolecular interactions of hydroxyproline in gas phase have been explored, revealing insights into the conformational preferences that are relevant to peptide and protein structures (Lesarri, Cocinero, López, & Alonso, 2005).

Enzyme Mimicry and Artificial Enzymes

Proline and its derivatives are explored for their potential as enzyme mimics or components of artificial enzymes. The synthesis of magnetic bifunctional L-proline, for example, showcases the development of artificial enzymes that can catalyze a variety of organic transformations, including the synthesis of imidazole derivatives. This approach combines the catalytic activity of proline with the ease of recovery and reuse provided by magnetic nanoparticles (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).

properties

IUPAC Name

(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSABJECSWKCW-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H]1C[C@H](NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

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